Tert-butyl 3-(chloromethyl)-3-cyano-azetidine-1-carboxylate
Description
Properties
Molecular Formula |
C10H15ClN2O2 |
|---|---|
Molecular Weight |
230.69 g/mol |
IUPAC Name |
tert-butyl 3-(chloromethyl)-3-cyanoazetidine-1-carboxylate |
InChI |
InChI=1S/C10H15ClN2O2/c1-9(2,3)15-8(14)13-6-10(4-11,5-12)7-13/h4,6-7H2,1-3H3 |
InChI Key |
LRDBSKQCQSAALG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CCl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(chloromethyl)-3-cyano-azetidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, followed by the introduction of the chloromethyl and cyano groups. The final step involves the esterification with tert-butyl alcohol. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(chloromethyl)-3-cyano-azetidine-1-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by various nucleophiles.
Oxidation and Reduction: The cyano group can be reduced to amines, while the azetidine ring can undergo oxidation.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reductions, hydrochloric acid for hydrolysis, and various nucleophiles like amines and thiols for substitution reactions. The reactions typically occur under mild to moderate temperatures and may require catalysts to enhance the reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while hydrolysis of the ester group results in the formation of the corresponding carboxylic acid .
Scientific Research Applications
Tert-butyl 3-(chloromethyl)-3-cyanoazetidine-1-carboxylate is a chemical compound with diverse applications in scientific research, particularly in chemistry, biology, and industry. Its unique structure, featuring a chloromethyl group, a cyano group, a tert-butyl ester, and an azetidine ring, contributes to its distinct chemical properties and broad utility.
Scientific Research Applications
Tert-butyl 3-(chloromethyl)-3-cyanoazetidine-1-carboxylate serves as a versatile intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its applications span multiple scientific disciplines:
- Chemistry It is a building block in synthesizing organic molecules. The chloromethyl group's reactivity allows for the introduction of various nucleophiles, enabling the creation of new compounds with specific functionalities.
- Biology This compound is valuable for studying enzyme mechanisms and synthesizing biologically active molecules.
- Industry It is used in producing specialty chemicals and materials.
Chemical Reactions
Tert-butyl 3-(chloromethyl)-3-cyanoazetidine-1-carboxylate can undergo several types of chemical reactions:
- Nucleophilic Substitution The chloromethyl group can be displaced by nucleophiles like amines or thiols, creating new compounds.
- Hydrolysis The ester group can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid.
- Oxidation and Reduction The cyano group can be reduced to an amine or oxidized to a carboxylic acid, depending on the reaction conditions.
Mechanism of Action
The mechanism of action of tert-butyl 3-(chloromethyl)-3-cyano-azetidine-1-carboxylate involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 1-(1-Fluorocyclopropyl)ethanamine with structurally related amines:
Key Observations :
- Fluorine vs. Fluorine’s electronegativity could also lower basicity relative to chlorine analogs .
- Cyclopropyl vs. Aromatic Groups : Cyclopropyl-containing compounds (e.g., target compound and C₁₂H₁₇N) exhibit higher conformational rigidity than aryl-substituted amines (e.g., C₁₀H₁₄FN), which may influence pharmacokinetic profiles .
Environmental and Regulatory Considerations
- The 1-fluorocyclopropyl group is proposed as a non-PFAS substituent, offering an eco-friendly alternative to persistent fluorinated alkyl chains . This contrasts with chlorinated cyclopropanes, which may face regulatory scrutiny due to halogen persistence.
Biological Activity
Tert-butyl 3-(chloromethyl)-3-cyano-azetidine-1-carboxylate, with the CAS number 2305255-29-0, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : Tert-butyl 3-(chloromethyl)-3-cyanoazetidine-1-carboxylate
- Molecular Formula : C10H15ClN2O2
- Molecular Weight : 216.69 g/mol
- Purity : 97% .
The biological activity of this compound is attributed to its structural features, which allow it to interact with various biological targets. The azetidine ring structure is known for its ability to modulate enzyme activity and receptor interactions, potentially influencing pathways related to inflammation and cancer.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of azetidine have shown effectiveness against various cancer cell lines, including:
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| Compound A (similar structure) | MCF-7 (Breast) | 0.65 |
| Compound B | U-937 (Leukemia) | 1.54 |
| Compound C | HCT-116 (Colon) | 2.84 |
These compounds induce apoptosis and inhibit cell proliferation through mechanisms involving caspase activation and cell cycle arrest .
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
In a study evaluating the effects of azetidine derivatives on MCF-7 cells, it was found that these compounds could significantly reduce cell viability at concentrations as low as 0.65 μM. The mechanism involved the upregulation of apoptotic markers such as p53 and caspase-3 . -
Antimicrobial Efficacy :
A comparative analysis of azetidine derivatives against various bacterial strains revealed that certain modifications to the azetidine structure enhanced antibacterial activity, indicating a structure-activity relationship that could be explored for this compound .
Q & A
Q. What are the key considerations for optimizing the synthesis of tert-butyl 3-(chloromethyl)-3-cyano-azetidine-1-carboxylate?
The synthesis typically involves multi-step reactions, including cyclization and functionalization of the azetidine ring. Critical parameters include:
- Reaction Temperature : Maintaining 0–20°C during chloromethylation to avoid side reactions (e.g., decomposition of the tert-butyl group or azetidine ring strain) .
- Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) and triethylamine as catalysts to enhance nucleophilic substitution efficiency .
- Solvent Choice : Dichloromethane (DCM) is preferred for its inertness and ability to stabilize intermediates .
- Purification : Column chromatography with hexanes/ethyl acetate gradients (e.g., 2:1 v/v) is recommended for isolating the product, with triethylamine (0.25%) added to suppress decomposition .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
A combination of analytical techniques is essential:
- NMR Spectroscopy : H and C NMR to verify the tert-butyl group (δ ~1.4 ppm for H), azetidine ring protons (δ 3.5–4.5 ppm), and cyano group (δ ~120 ppm in C).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H] for CHClNO).
- X-ray Crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve the strained azetidine ring geometry and substituent positions .
Q. What safety precautions are critical when handling this compound?
While specific toxicity data for this compound is limited, structural analogs suggest:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact with the chloromethyl group, a potential alkylating agent .
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., dichloromethane) .
- Storage : Store at room temperature in airtight containers, protected from light and moisture to prevent hydrolysis of the tert-butyl ester .
Advanced Research Questions
Q. How does the steric strain of the azetidine ring influence reactivity in cross-coupling reactions?
The 4-membered azetidine ring introduces significant steric hindrance and angle strain:
- Reactivity Trade-offs : The chloromethyl group’s electrophilicity is enhanced due to ring strain, but steric hindrance from the tert-butyl and cyano groups may slow nucleophilic attack.
- Case Study : In Suzuki-Miyaura couplings, bulky palladium catalysts (e.g., XPhos Pd G3) are required to facilitate aryl boronate insertion at the chloromethyl site .
- Computational Insights : Density Functional Theory (DFT) modeling can predict activation barriers for ring-opening vs. substitution pathways .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
Discrepancies often arise from dynamic processes or impurities:
- Dynamic NMR : Use variable-temperature H NMR to detect hindered rotation of the tert-butyl group or azetidine ring puckering .
- HPLC-MS Coupling : Identify trace impurities (e.g., dechlorinated byproducts) that may skew integration values .
- Crystallographic Validation : Compare X-ray-derived bond lengths/angles with computational geometry optimizations (e.g., Gaussian 16) to validate substituent conformations .
Q. How can the cyano group be exploited for further functionalization in medicinal chemistry applications?
The cyano group offers versatile reactivity:
- Nitrile-to-Tetrazole Conversion : React with sodium azide and ammonium chloride in DMF to form tetrazole analogs, enhancing binding to metalloenzymes .
- Reduction to Amines : Catalytic hydrogenation (H, Pd/C) yields primary amines for prodrug design .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized biomolecules for targeted drug delivery .
Q. What are the challenges in computational modeling of this compound’s stability under acidic conditions?
The tert-butyl ester is prone to acid-catalyzed hydrolysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
